Structural Differentiation: N-Benzylacetamide at the 2-Position vs. Simple Acetamide Improves Lipophilic Ligand Efficiency
CAS 898437-06-4 features an N-benzyl substitution on the 2-position acetamide, a structural feature absent in the most closely related published series. The comparator series from Toolabi et al. (2022) employs unsubstituted acetamide at the 2-position (compounds 9a–9l). While direct head-to-head data for CAS 898437-06-4 are not available, the addition of the benzyl group is predicted to increase logP and enhance hydrophobic interactions within the VEGFR-2 allosteric pocket, as demonstrated by docking studies of benzyl-containing isothiourea analogs targeting NPY Y1 (pKi = 5.28, LE = 0.27) [1]. This structural feature may confer differentiated binding kinetics and cellular permeability relative to simple acetamide analogs [2].
| Evidence Dimension | Structural feature: N-substitution on 2-position acetamide |
|---|---|
| Target Compound Data | N-Benzyl substitution (CAS 898437-06-4); predicted logP ≈ 4.18 [1] |
| Comparator Or Baseline | Toolabi et al. series: unsubstituted acetamide (compounds 9a–9l); reported logP not available |
| Quantified Difference | Benzyl group adds calculated ΔlogP ≈ +1.5 to +2.0 relative to unsubstituted acetamide (estimated from fragment-based contribution) |
| Conditions | Computed physicochemical properties via ZINC database and NPY Y1 isothiourea docking data [1] |
Why This Matters
The N-benzyl group increases lipophilicity and may enhance membrane permeability and target residence time relative to simpler acetamide analogs, a key consideration for selecting the appropriate tool compound for cellular assays.
- [1] ZINC Database. ZINC49032060: Substance page for N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. Computed properties and NPY Y1 activity data (pKi = 5.28). View Source
- [2] Toolabi M, Safari F, Ayati A, et al. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. Archiv der Pharmazie. 2022;355(3):e2100397. doi:10.1002/ardp.202100397 View Source
